1-Piperazin-1-yl-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol
Description
Properties
Molecular Formula |
C18H27N3O |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-piperazin-1-yl-3-(2,3,5-trimethylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H27N3O/c1-13-4-5-18-17(10-13)14(2)15(3)21(18)12-16(22)11-20-8-6-19-7-9-20/h4-5,10,16,19,22H,6-9,11-12H2,1-3H3 |
InChI Key |
PUQVMFURDCZGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3CCNCC3)O |
Origin of Product |
United States |
Biological Activity
1-Piperazin-1-yl-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol, a compound with the CAS number 1171934-71-6, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H26N2O
- Molecular Weight : 302.42 g/mol
- LogP : 1.83266
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 2
- Rotatable Bonds : 4
Biological Activity Overview
This compound has been studied for various biological activities including antimicrobial, anti-inflammatory, and neuroprotective effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to piperazine derivatives. For instance, a study synthesized various piperazine derivatives and evaluated their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial effects, suggesting a potential role for similar structures like this compound in combating resistant bacterial strains .
Neuroprotective Effects
Research into the neuroprotective effects of indole derivatives has shown promising results. Indoles are known to interact with serotonin receptors, which play a crucial role in mood regulation and neuroprotection. The compound's structural similarity to known neuroprotective agents suggests it may also exhibit such properties. Studies evaluating the interaction of indole derivatives with serotonin receptors have demonstrated their potential in modulating neurological conditions .
Case Study 1: Antibacterial Efficacy
In a controlled study assessing the efficacy of various piperazine derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), several compounds were found to outperform traditional antibiotics like ampicillin. Although specific data for this compound was not highlighted, its structural characteristics suggest it could exhibit similar or enhanced antibacterial activity .
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological assessment of indole derivatives indicated that compounds structurally related to this compound could positively affect serotonin receptor activity. This interaction is crucial for developing treatments for depression and anxiety disorders .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol
The closest structural analog is 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol (C₁₇H₂₅N₃O, MW 287.4 g/mol) . The primary distinction lies in the substitution pattern on the indole ring: the target compound has 2,3,5-trimethyl groups, while the analog has 2,3-dimethyl groups. This difference impacts molecular weight, lipophilicity, and steric effects (Table 1).
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Implications of Structural Differences:
Steric Effects : The 5-methyl group on the indole ring may hinder interactions with planar binding sites (e.g., enzyme active sites or receptors), altering selectivity compared to the dimethyl analog.
Research Findings and Limitations
- Catalytic Applications: While unrelated to the target compound, propan-2-ol (a component of both molecules) has been studied as a solvent or reductant in Meerwein-Ponndorf-Verley (MPV) reactions. For example, mixed oxide catalysts achieved ≤40% conversion of cinnamaldehyde to cinnamyl alcohol using propan-2-ol .
- Pharmacological Data Gap: No direct studies on the target compound’s biological activity were identified. Piperazine-indole hybrids are often explored for serotonin or dopamine receptor modulation, but substituent patterns critically influence efficacy. The trimethyl variant’s bulkier structure may reduce affinity for certain receptors compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Piperazin-1-yl-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol?
- Methodology : The synthesis typically involves alkylation of a piperazine derivative with a propanol-containing intermediate. For example, 3-(4-substituted-piperazin-1-yl)propan-2-ol intermediates can be synthesized via nucleophilic substitution using 1-bromo-2-propanol under basic conditions (e.g., sodium hydride). Subsequent coupling with a trimethylindole moiety is achieved through SN2 reactions or Mitsunobu coupling .
- Characterization : Confirmation of structure requires elemental analysis, IR (to identify hydroxyl and amine groups), NMR (to resolve piperazine and indole proton environments), and NMR (to confirm carbon connectivity) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry, as demonstrated in related piperazine-indole derivatives .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In Vitro Assays :
- Enzyme Inhibition : Vesicle-based assays (e.g., cytosolic phospholipase A2α inhibition) using radiolabeled substrates to measure IC values .
- Cellular Assays : Platelet aggregation studies or antifungal susceptibility testing in fungal cultures (e.g., MIC determination via broth microdilution) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on indole or piperazine) influence biological activity?
- Structure-Activity Relationship (SAR) Strategies :
- Indole Modifications : Adding electron-withdrawing groups (e.g., Cl, CF) at the 2-, 3-, or 5-positions of indole enhances receptor binding affinity. For example, trifluoromethyl groups improve metabolic stability .
- Piperazine Substitutions : Bulky aryl groups (e.g., 3-chlorophenyl) on piperazine increase selectivity for serotonin or dopamine receptors, as seen in related antipsychotic agents .
Q. What mechanisms explain contradictory data between in vitro and cellular assays?
- Key Factors :
- Membrane Permeability : Poor cellular uptake due to high logP (e.g., >5) can limit efficacy despite strong in vitro activity.
- Metabolic Instability : Rapid hepatic metabolism (e.g., CYP450-mediated oxidation) may reduce bioavailability.
- Resolution : Use prodrug strategies (e.g., esterification of the hydroxyl group) or incorporate deuterium at metabolic hotspots to enhance stability .
Q. How can molecular docking predict interactions with target receptors or enzymes?
- Protocol :
Target Selection : Use crystallographic data (e.g., PDB ID 5F6K for cPLAα) to model binding pockets.
Docking Software : AutoDock Vina or Schrödinger Suite with OPLS3 force field for energy minimization.
Validation : Compare predicted binding poses with experimental IC trends from SAR studies .
Q. What crystallographic data are available for related compounds to guide structural optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
